![molecular formula C12H12N2O3 B1219302 methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 105041-27-8](/img/structure/B1219302.png)
methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Overview
Description
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, commonly known as m-hydroxybenzyl acetate (mHBA) is an organic compound that has been widely studied due to its diverse range of applications in scientific research. It is a colorless liquid that has a pleasant odor and is soluble in most organic solvents. mHBA has been used in a variety of fields, including biochemistry, physiology, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound can be prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent . It was crystallized from an ethanol solution in monoclinic space group P 2 1 / c with unit cell dimensions .
Biological Activity
Pyrazoles, including “methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate”, have demonstrated a wide range of biological activity. They possess anti-obesity, antianxiety, HIV-1 reverse transcriptase inhibitor, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity .
Pharmaceuticals and Veterinary Drugs
Due to their wide range of biological activity, pyrazoles are used in pharmaceuticals and veterinary drugs .
Intermediates in Drug Molecules
The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties .
Anti-Inflammatory and Analgesic Agents
A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory and analgesic agents .
Vasodilator and Antidepressant Agents
Pyrazole derivatives are also used as vasodilator and antidepressant agents .
Cancer Treatment
Pyrazole derivatives can be utilized for cancer treatment .
Combat Obesity and Provide Cytoprotection
Pyrazole derivatives are used to combat obesity and provide cytoprotection .
Mechanism of Action
Target of Action
Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a pyrazole derivative . Pyrazoles have been known to exhibit a wide range of biological activities, including anti-obesity, anti-anxiety, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity . .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
properties
IUPAC Name |
methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMZJKOTLJYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351963 | |
Record name | methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |
CAS RN |
105041-27-8 | |
Record name | methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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